4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17720176
Molecular Formula: C13H20ClNS
Molecular Weight: 257.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClNS |
|---|---|
| Molecular Weight | 257.82 g/mol |
| IUPAC Name | 4-(4-methylphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NS.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3;1H |
| Standard InChI Key | KXHZBJUADDBCMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SC2CCC(CC2)N.Cl |
Introduction
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with a specific structure that includes a cyclohexane ring substituted with a sulfanyl group attached to a para-methylphenyl moiety. Its CAS number is reported as 1864052-29-8 in some sources, though another CAS number, 1864056-92-7, is also associated with this compound in other contexts . This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in various solvents.
Synthesis and Preparation
The synthesis of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves several steps, though detailed synthesis protocols are not widely available in the reviewed literature. Generally, compounds with similar structures are synthesized through reactions involving the formation of the sulfanyl linkage and subsequent amine functionalization.
Biological Activity and Potential Applications
Compounds with similar structures to 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride have been studied for their potential biological activities, including interactions with various biological targets. The presence of amine and sulfanyl functionalities can contribute to notable biological activity, making these compounds candidates for further research in fields such as pharmacology and medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride, each with unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Fluorophenyl)cyclohexan-1-amine | Fluorine substitution on phenyl ring | Potentially enhanced lipophilicity |
| 4-(4-Chlorophenyl)cyclohexan-1-amine | Chlorine substitution on phenyl ring | Known for its antibacterial properties |
| 4-(4-Bromophenyl)cyclohexan-1-amine | Bromine substitution on phenyl ring | Exhibits different reactivity patterns |
| 4-(4-Methylphenoxy)cyclohexan-1-amine | Ether functional group | Different pharmacological profile due to ether link |
These variations highlight the potential for diverse biological and chemical behaviors among these compounds.
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